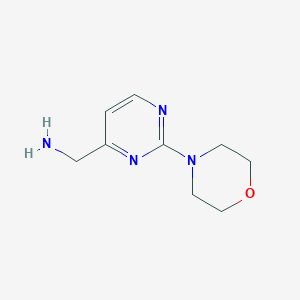

(2-Morpholinopyrimidin-4-YL)methanamine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Drug Discovery and Development

The pyrimidine ring system is a fundamental building block in the chemistry of life, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. jacsdirectory.com This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry, as its derivatives can readily interact with biological targets such as enzymes and receptors. medchemexpress.com

The versatility of the pyrimidine core has led to its incorporation into a vast array of therapeutic agents with a wide spectrum of pharmacological activities. nih.govgsconlinepress.com Pyrimidine derivatives are integral to drugs demonstrating anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. medchemexpress.com The ability to modify the pyrimidine ring at various positions allows chemists to fine-tune the pharmacological profile of a molecule, enhancing its potency, selectivity, and pharmacokinetic properties. growingscience.com Consequently, pyrimidine-based compounds are prevalent in a significant number of drugs approved by the FDA and continue to be a major focus of research and development in the pharmaceutical industry. jacsdirectory.commedchemexpress.com

Overview of (2-Morpholinopyrimidin-4-YL)methanamine and Related Morpholinopyrimidine Derivatives

The compound (2-Morpholinopyrimidin-4-YL)methanamine belongs to the morpholinopyrimidine class of derivatives. This class is characterized by the fusion of a pyrimidine ring with a morpholine (B109124) moiety. The morpholine group is often introduced into drug candidates to improve aqueous solubility and other pharmacokinetic properties.

A thorough review of publicly available scientific literature and chemical databases reveals a notable lack of specific research focused solely on (2-Morpholinopyrimidin-4-YL)methanamine . While the broader class of morpholinopyrimidine derivatives has been investigated for various therapeutic applications, including as anti-inflammatory agents and kinase inhibitors, detailed research findings—such as synthesis protocols, characterization data, and biological activity studies—for this specific molecule are not present in the accessible scientific domain.

Therefore, while the foundational pyrimidine scaffold is of immense significance in medicinal chemistry, and the morpholinopyrimidine framework represents a promising area of investigation, there is currently no available data to populate a detailed discussion on the research findings related to (2-Morpholinopyrimidin-4-YL)methanamine.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-morpholin-4-ylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C9H14N4O/c10-7-8-1-2-11-9(12-8)13-3-5-14-6-4-13/h1-2H,3-7,10H2 |

InChI Key |

DCXKBZUYPJJKCB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Morpholinopyrimidin 4 Yl Methanamine and Its Pyrimidine Analogs

General Synthetic Strategies for 2,4-Disubstituted Pyrimidines

The construction of a 2,4-disubstituted pyrimidine (B1678525) ring is a foundational step in medicinal and materials chemistry. One of the most prevalent and versatile strategies begins with a di-halogenated pyrimidine, typically 2,4-dichloropyrimidine (B19661), which serves as an electrophilic scaffold for sequential nucleophilic substitution reactions. evitachem.comacs.org The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a stepwise and controlled introduction of various nucleophiles.

Alternative approaches involve building the pyrimidine ring from acyclic precursors. These methods, often involving multi-component reactions, condense a three-carbon unit (like a 1,3-dicarbonyl compound or its equivalent) with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. While powerful for creating diverse pyrimidine cores from the ground up, the synthesis of asymmetrically 2,4-disubstituted pyrimidines like the target compound often relies on the post-modification of a pre-formed pyrimidine ring.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have also emerged as powerful tools for the C-C bond formation at the C2 and C4 positions of halopyrimidines, further expanding the accessible chemical space for these derivatives. acs.org

Regioselective Functionalization of Pyrimidine Rings

Achieving the desired substitution pattern on a pyrimidine ring is paramount. For 2,4-disubstituted pyrimidines, the main challenge lies in controlling which position reacts first. The inherent electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms, render the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is the cornerstone for functionalizing halogenated pyrimidines. In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preferential reactivity is attributed to the better stabilization of the Meisenheimer intermediate formed during the attack at C4. acs.orgmdpi.com

This inherent regioselectivity is exploited in the synthesis of (2-Morpholinopyrimidin-4-YL)methanamine. The reaction of 2,4-dichloropyrimidine with one equivalent of a secondary amine, such as morpholine (B109124), typically yields the C4-substituted product as the major isomer. acs.org The reaction conditions, including solvent and base, can be tuned to optimize this selectivity. For instance, reactions are often carried out in polar aprotic solvents like dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) or a non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA).

Table 1: Examples of Regioselective SNAr Reactions on Dichloropyrimidines

| Starting Material | Nucleophile | Conditions | Major Product | C4:C2 Ratio | Reference |

| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 4-Dibutylamino product | 70:30 | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS, Pd catalyst, THF | 4-Amino product | High | acs.org |

| 4,6-dichloropyrimidine (B16783) | Morpholine | K₂CO₃, DMF, RT | 4-(6-chloropyrimidin-4-yl)morpholine | Not specified | scispace.comrsc.org |

| 2,4-dichloropyrimidine | Oxazolidin-2-one | Na₂SO₃, TBAB, CH₃CN | 4-Substituted product | High | novartis.com |

Amine Coupling Reactions for C-N Bond Formation

While SNAr is the most direct method for C-N bond formation with amines, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) offer an alternative, particularly for less nucleophilic amines or when SNAr conditions are not viable. These reactions have been developed to be highly regioselective. For instance, a highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines has been shown to strongly favor the formation of the C4-substituted product. acs.org The choice of palladium catalyst, ligand, and base is critical for achieving high yield and selectivity.

Synthesis of Key Precursors and Intermediates for Morpholinopyrimidine Derivatives

The synthesis of the target molecule logically proceeds through a key intermediate, 4-chloro-2-morpholinopyrimidine . This precursor is typically synthesized by the regioselective SNAr reaction described above, where 2,4-dichloropyrimidine is treated with one equivalent of morpholine.

Once the first substitution at C4 is achieved, the remaining chlorine at C2 is less reactive but can be displaced by another nucleophile, often requiring more forcing conditions (e.g., higher temperatures). However, for the synthesis of (2-Morpholinopyrimidin-4-YL)methanamine, the substitution pattern is reversed. The synthesis would first involve the reaction of 2,4-dichloropyrimidine with morpholine to form 2-chloro-4-morpholinopyrimidine , which is generally the minor product of the direct reaction but can be favored under specific conditions or separated from the major C4 isomer. A more controlled route involves protecting one position or using a starting material where the desired reactivity is enforced.

An alternative and more common pathway to the target scaffold involves a two-step sequence starting with 2,4-dichloropyrimidine.

First Substitution: Reaction with morpholine under conditions that favor C4 substitution to produce 4-morpholino-2-chloropyrimidine.

Second Substitution/Functionalization: The remaining chlorine at the C2 position is then substituted.

For the specific target, a more logical precursor would be 2-morpholinopyrimidine-4-carbonitrile . This intermediate can be synthesized by reacting 4-chloro-2-morpholinopyrimidine with a cyanide source, such as sodium or potassium cyanide, often with palladium or nickel catalysis.

Derivatization Approaches for the Methanamine Moiety

The final step in the synthesis of (2-Morpholinopyrimidin-4-YL)methanamine is the formation of the methanamine group (-CH₂NH₂) at the C4 position. This is most commonly achieved through the chemical reduction of a nitrile group (-C≡N).

Starting from the key intermediate, 2-morpholinopyrimidine-4-carbonitrile , the nitrile can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to amines. researchgate.net However, care must be taken as it can sometimes reduce the pyrimidine ring itself. researchgate.net

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often high-yielding and clean.

Borane (B79455) Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or other borane sources can also effectively reduce nitriles.

The choice of reducing agent depends on the functional group tolerance required for other parts of the molecule. Catalytic hydrogenation is often preferred for its milder conditions.

Table 2: General Methods for Nitrile Reduction

| Reagent | Conditions | Product | Notes | Reference |

| Ammonia Borane | Thermal decomposition | Primary Amine | Catalyst-free, environmentally benign | organic-chemistry.org |

| Diisopropylaminoborane / LiBH₄ (cat.) | THF | Primary Amine | Reduces a large variety of nitriles | organic-chemistry.org |

| LiAlH₄ | THF or Ether | Primary Amine / Dihydropyrimidine | Can lead to ring reduction as a side reaction | researchgate.net |

| H₂ / Raney Nickel | Methanolic Ammonia | Primary Amine | A standard, effective method | N/A |

Synthetic Routes for Isomeric Morpholinopyrimidine Methanamines

The synthesis of isomers, such as (4-morpholinopyrimidin-2-yl)methanamine (B15529600) , requires a reversal of the typical regioselectivity. The goal is to install the morpholine group at the C4 position and the methanamine (or its precursor) at the C2 position.

This can be challenging due to the inherent preference for nucleophilic attack at C4 of 2,4-dichloropyrimidine. However, strategies exist to achieve C2 selectivity. One reported method involves using tertiary amines as the nucleophile in the SNAr reaction with 5-substituted-2,4-dichloropyrimidines. This reaction shows excellent C2 selectivity, and an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate yields a product that is formally derived from the reaction of a secondary amine at the C2 position. nih.gov

Therefore, a plausible route to the isomer (4-morpholinopyrimidin-2-yl)methanamine would be:

C2-Selective Amination: React 2,4-dichloropyrimidine-4-carbonitrile with a suitable tertiary amine that can deliver a morpholine moiety or be converted to it, favoring substitution at the C2 position.

Reduction: Reduce the nitrile group at C4 to the methanamine group.

Final Substitution: Introduce the morpholine group at C4 via SNAr.

This multi-step process highlights the synthetic challenges involved in accessing specific isomers and underscores the importance of regiocontrol in pyrimidine chemistry.

Structure Activity Relationship Sar Studies of 2 Morpholinopyrimidin 4 Yl Methanamine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring Core

The pyrimidine nucleus is a foundational element in numerous biologically active compounds, and its substitution pattern significantly dictates the pharmacological profile of the resulting derivatives. nih.gov For (2-Morpholinopyrimidin-4-YL)methanamine and its analogs, strategic modifications at the C-2, C-4, and C-6 positions have been shown to modulate interactions with target proteins.

Influence of Steric and Electronic Properties at the C-2 Position

The C-2 position of the pyrimidine ring, typically occupied by the morpholine (B109124) group in this scaffold, is crucial for activity. In many kinase inhibitors, the nitrogen of the morpholine ring acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. For instance, in phosphoinositide-3-kinase (PI3K) inhibitors, the morpholine group can form a critical hydrogen bond with the backbone amide of Val851. frontiersin.org

SAR studies on related 2,4-disubstituted pyrimidines have demonstrated that both the steric bulk and electronic properties of the C-2 substituent are sensitive determinants of biological activity. nih.gov For example, in a series of cholinesterase inhibitors, variations at this position significantly impacted potency. nih.gov The introduction of a thiomethyl group at the C-2 position has also been explored to modify the activity profile of pyrimidine derivatives, leading to specific inhibition of the EGFR protein kinase in certain analogs. nih.gov

Influence of Substituents at the C-4 Position

The C-4 position, which bears the methanamine linker in the parent compound, is a key site for modification to alter potency and physicochemical properties. Research has shown that this position can be considered a flexible site, capable of tolerating a range of substituents to generate new ligands with retained potency and druggable characteristics. nih.gov

In the development of dual PI3K/mTOR inhibitors, the introduction of various sulfonyl side chains at the C-4 position was a successful strategy. nih.gov The nature of this side chain was optimized to enhance inhibitory activity. Similarly, in a series of pyrimidine-4-carboxamides, systematic variation of the substituents at this position was performed to map the SAR for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibition. acs.org For focal adhesion kinase (FAK) inhibitors, complex groups like 4-(morpholinomethyl)phenyl have been attached to the C-4 position, yielding compounds with potent anti-FAK activity. nih.gov These studies collectively indicate that the C-4 position is a vector for introducing diversity and tuning the biological activity of the morpholinopyrimidine scaffold.

Influence of Substituents at the C-6 Position

The C-6 position of the pyrimidine ring offers another avenue for structural modification to enhance target engagement and selectivity. In the context of dual PI3K/mTOR inhibitors, placing a fluorine-substituted aminopyridyl moiety at the C-6 position was found to be responsible for enhanced mTOR potency while maintaining PI3K activity. nih.gov

In other studies, large substituents have been introduced at this position to achieve different biological effects. For example, derivatives featuring a piperazinyl-phenyl-methyl group at C-6 have been synthesized and evaluated as anti-inflammatory agents. nih.govscispace.com These compounds were found to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2, indicating that C-6 modifications can direct the activity of the morpholinopyrimidine core toward anti-inflammatory targets. nih.govscispace.com

Modulations of the Morpholine Moiety and its Derivatives

In PI3K inhibitors based on the 2,4-dimorpholinopyrimidine scaffold, the position-2 morpholine group is essential for forming a hydrogen bond with Val851 in the kinase hinge region, which anchors the molecule in the active site. frontiersin.org The importance of this interaction is a recurrent theme across many kinase inhibitor scaffolds. While the core morpholine structure is often retained, derivatives where it is replaced by other cyclic amines, such as piperazine (B1678402), have also been investigated. For instance, piperazine modifications in 2,4,6-triaminopyrimidine (B127396) derivatives were explored to generate ligands for the histamine (B1213489) H4 receptor, indicating that while morpholine is highly effective, other heterocyclic systems can be substituted to alter target specificity. nih.gov

Structural Variations of the Methanamine Linker and Terminal Amine Functionality

The methanamine group at the C-4 position serves as a simple, flexible linker connecting the pyrimidine core to a terminal functional group. Variations in the length, rigidity, and chemical nature of this linker, as well as the terminal amine, are critical for optimizing interactions with the target protein.

SAR studies on related pyrimidine classes show that this linker can be extensively modified. It can be part of a larger, more rigid structure, such as the 4-(morpholinomethyl)phenyl group found in potent FAK inhibitors, or it can be incorporated into an amide, as seen in pyrimidine-4-carboxamide (B1289416) NAPE-PLD inhibitors. acs.orgnih.gov The terminal amine itself is a key interaction point. In inhibitors of lysine-specific demethylase 1 (LSD1), a terminal cyclopropanamine moiety was found to be crucial for potent and selective inhibition. nih.gov The basicity and substitution pattern of this terminal amine can be fine-tuned to maximize ionic or hydrogen bonding interactions in the target's active site.

SAR Patterns for Specific Biological Activities and Target Interactions

The versatility of the (2-Morpholinopyrimidin-4-YL)methanamine scaffold allows for its adaptation to target a range of proteins, leading to diverse biological activities. The SAR patterns are often target-specific.

Kinase Inhibition (PI3K/mTOR/FAK): A predominant application of this scaffold is in the development of kinase inhibitors.

PI3K/mTOR: The 2-morpholino group is a cornerstone for activity, forming a hydrogen bond with the kinase hinge region. frontiersin.org Dual inhibition can be achieved and modulated by substituents at C-4 and C-6. For example, a cyclopropyl (B3062369) ring on a C-4 sulfone chain and a fluorine on a C-6 aminopyridyl moiety were found to maintain PI3K activity while enhancing mTOR potency. nih.gov

FAK: Potent FAK inhibitors have been developed from a 2,4-dianilinopyrimidine core, where one of the aniline (B41778) groups is a 4-(morpholinomethyl)phenyl moiety attached at C-4. This large, functionalized group appears critical for high-potency inhibition. nih.gov

| Compound | Target | Key Structural Features | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 26 | PI3Kα/mTOR | 2-morpholino; C4-sulfonyl with cyclopropyl; C6-aminopyridyl with fluorine | PI3Kα: 20 nM; mTOR: 189 nM | nih.gov |

| Compound 17p | PI3Kα | 2,4-dimorpholino; C5-carbonitrile | PI3Kα: 2.1 nM | frontiersin.org |

| Compound 8a | FAK | 2,4-dianilino; C4-substituent is 4-(morpholinomethyl)phenyl | FAK: 0.047 µM | nih.gov |

Anti-inflammatory Activity: Derivatives have been developed as anti-inflammatory agents by targeting enzymes like iNOS and COX-2. A key structural feature in these compounds is the presence of a 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol moiety. The substitution on the terminal phenyl ring influences activity, with 4-methoxy (V4) and 4-fluoro (V8) groups yielding potent compounds. nih.govscispace.com

| Compound | Target Pathway | Key Structural Features | Effect | Reference |

|---|---|---|---|---|

| V4 | iNOS/COX-2 | 6-morpholinopyrimidine; C4-(piperazin-1-yl)-... moiety with 4-methoxyphenyl | Inhibits NO production; Reduces iNOS/COX-2 expression | nih.govscispace.com |

| V8 | iNOS/COX-2 | 6-morpholinopyrimidine; C4-(piperazin-1-yl)-... moiety with 4-fluorophenyl | Inhibits NO production; Reduces iNOS/COX-2 expression | nih.govscispace.com |

Cholinesterase Inhibition: For 2,4-disubstituted pyrimidines acting as cholinesterase inhibitors, SAR studies indicate that activity is highly sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.gov For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent acetylcholinesterase (AChE) inhibitor (IC50 = 5.5 μM), while 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine was a potent and selective butyrylcholinesterase (BuChE) inhibitor (IC50 = 2.2 μM). nih.gov This highlights how subtle changes to the substituents on the pyrimidine core can tune both potency and selectivity.

Medicinal Chemistry and Drug Discovery Perspectives of the 2 Morpholinopyrimidin 4 Yl Methanamine Scaffold

Scaffold-Based Molecular Design Approaches

Scaffold-based molecular design is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core molecular framework. The (2-Morpholinopyrimidin-4-YL)methanamine scaffold is particularly amenable to this approach due to its modular nature, allowing for modifications at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.

The morpholine (B109124) moiety at the 2-position is a common feature in many kinase inhibitors, often contributing to aqueous solubility and forming favorable interactions within the ATP-binding pocket of kinases. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase.

The methanamine group at the 4-position provides a crucial vector for further chemical elaboration. The primary amine can be functionalized to introduce a wide array of substituents, allowing for the exploration of different pockets within a target protein. This position is often exploited to enhance target affinity and selectivity. For instance, in the design of phosphatidylinositol 3-kinase (PI3K) inhibitors, this amino group can be acylated or coupled with various aromatic or heterocyclic moieties to interact with specific residues in the affinity pocket.

A common strategy involves the creation of a library of analogues by varying the substituents on the methanamine nitrogen. This allows for a systematic investigation of the structure-activity relationship (SAR), as illustrated in the hypothetical data table below, which is representative of typical findings in the optimization of such scaffolds.

| Compound ID | R Group on Methanamine | Kinase IC50 (nM) | Comments |

|---|---|---|---|

| 1a | -H | 500 | Parent scaffold with moderate activity. |

| 1b | -CH3 | 350 | Small alkyl substitution slightly improves potency. |

| 1c | -C(O)Ph | 50 | Benzoyl group significantly enhances potency, suggesting a hydrophobic pocket. |

| 1d | -C(O)-(4-Cl-Ph) | 25 | Electron-withdrawing group on the phenyl ring further improves activity. |

| 1e | -SO2Ph | 150 | Sulfonamide linkage is less favorable than amide. |

Application of Scaffold Hopping Strategies to Pyrimidine (B1678525) Derivatives

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular architectures with similar biological activity to a known active compound. nih.gov This approach is particularly valuable for navigating intellectual property landscapes, improving physicochemical properties, or overcoming liabilities of an existing chemical series. The pyrimidine core of the (2-Morpholinopyrimidin-4-YL)methanamine scaffold is a prime candidate for such strategies.

One common scaffold hopping approach involves replacing the central pyrimidine ring with other heterocyclic systems that can maintain a similar spatial arrangement of the key interacting groups—the morpholine and the functionalized methanamine. Examples of isosteric replacements for the pyrimidine ring could include pyridazine, pyrazine, or even fused heterocyclic systems like purines or pyrazolopyrimidines. rsc.org The goal is to preserve the key hydrogen bonding and hydrophobic interactions with the target protein while exploring new chemical space.

For instance, a known inhibitor with a 2,4-disubstituted pyrimidine core could be "hopped" to a 7-substituted-pyrazolo[1,5-a]pyrimidine scaffold. In this new scaffold, the substituents could be positioned to mimic the interactions of the original morpholine and methanamine groups. This strategy can lead to the discovery of compounds with completely different core structures but comparable or even improved biological profiles.

Hit-to-Lead Optimization of Morpholinopyrimidine Compounds

The process of converting a "hit"—a compound with initial, often modest, activity identified from a high-throughput screen—into a "lead" compound with improved potency and drug-like properties is a critical phase in drug discovery. For compounds based on the (2-Morpholinopyrimidin-4-YL)methanamine scaffold, hit-to-lead optimization typically involves a multi-pronged approach.

Initial hits often have potencies in the micromolar range. The primary goal of hit-to-lead is to improve this to the nanomolar range. This is achieved through iterative cycles of chemical synthesis and biological testing to build a robust SAR. Key modifications often focus on the substituent attached to the methanamine group. For example, if the target protein has a deep hydrophobic pocket, extending the methanamine with an aromatic or aliphatic chain can lead to a significant increase in potency.

The following table illustrates a hypothetical hit-to-lead optimization cascade for a compound with the (2-Morpholinopyrimidin-4-YL)methanamine scaffold.

| Compound ID | Modification | Potency (IC50, nM) | Solubility (µg/mL) | Microsomal Stability (t1/2, min) |

|---|---|---|---|---|

| Hit-1 | Parent Scaffold | 1200 | 150 | 5 |

| Lead-1a | Addition of a phenyl group on methanamine | 150 | 50 | 15 |

| Lead-1b | Addition of a pyridyl group on methanamine | 100 | 120 | 25 |

| Lead-1c | Introduction of a polar group on the phenyl ring | 80 | 90 | 45 |

Rational Design Principles for Enhanced Biological Potency and Selectivity

Rational, structure-based drug design plays a pivotal role in optimizing compounds built on the (2-Morpholinopyrimidin-4-YL)methanamine scaffold. When the three-dimensional structure of the target protein is known, typically from X-ray crystallography, computational tools can be used to guide the design of more potent and selective inhibitors.

For kinase inhibitors, a common rational design strategy is to exploit differences in the amino acid residues lining the ATP-binding site between the target kinase and other related kinases. For example, if the target kinase has a small glycine (B1666218) residue at the "gatekeeper" position, while off-target kinases have a bulkier threonine or methionine, a larger substituent can be designed to fit into the pocket of the target kinase but clash with the gatekeeper residue of the off-target kinases, thus conferring selectivity.

The methanamine linker provides flexibility, allowing appended groups to adopt various conformations to fit into specific sub-pockets of the active site. Molecular docking studies can predict the binding modes of designed analogues and estimate their binding affinities, helping to prioritize which compounds to synthesize.

Furthermore, rational design can be used to address liabilities such as off-target activities or poor metabolic stability. If a particular part of the molecule is identified as a site of metabolic breakdown (a "metabolic hotspot"), it can be modified to block this process. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can enhance metabolic stability.

The following table summarizes key rational design principles applied to the (2-Morpholinopyrimidin-4-YL)methanamine scaffold.

| Design Principle | Targeted Property | Example Modification | Expected Outcome |

|---|---|---|---|

| Hinge Binding | Potency | Maintain the 2-morpholinopyrimidine core. | Anchors the inhibitor in the ATP-binding site. |

| Exploiting Hydrophobic Pockets | Potency | Addition of aromatic rings to the methanamine. | Increased van der Waals interactions. |

| Gatekeeper Targeting | Selectivity | Introduction of bulky groups to fit a specific gatekeeper residue. | Reduced inhibition of off-target kinases. |

| Improving Physicochemical Properties | Drug-likeness | Incorporation of polar groups or nitrogen-containing heterocycles. | Enhanced solubility and permeability. |

| Metabolic Blocking | Pharmacokinetics | Replacing metabolically labile hydrogens with fluorine. | Increased metabolic stability. |

Molecular and Biochemical Mechanisms of Action of 2 Morpholinopyrimidin 4 Yl Methanamine Derivatives

Enzyme Inhibition Mechanisms

Derivatives of (2-Morpholinopyrimidin-4-YL)methanamine have been investigated for their potential to interact with and modulate the activity of various enzymes. The core morpholinopyrimidine scaffold serves as a versatile platform for the development of targeted inhibitors. The following sections detail the specific molecular and biochemical mechanisms through which these derivatives exert their inhibitory effects on several key enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). NAPE-PLD catalyzes the cleavage of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.gov

Research has led to the discovery of potent inhibitors of NAPE-PLD based on a morpholinopyrimidine scaffold. A high-throughput screening campaign identified a compound, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, as a submicromolar inhibitor of the enzyme. nih.gov Further optimization of this hit compound resulted in the development of LEI-401, a derivative that demonstrated a significant reduction of anandamide levels in wild-type neuroblastoma (Neuro-2a) cells. nih.gov Crucially, this effect was absent in NAPE-PLD knockout (KO) cells, confirming that the compound's mechanism of action is dependent on the presence and inhibition of NAPE-PLD. nih.gov This demonstrates that derivatives of the (2-Morpholinopyrimidin-4-YL)methanamine class can act as specific inhibitors of NAPE-PLD, thereby modulating the biosynthesis of NAEs.

| Compound | Target Enzyme | Inhibitory Activity (Ki) | Reference |

|---|---|---|---|

| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | NAPE-PLD | 0.30 µM | nih.gov |

Cholinesterases, which include Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes, particularly AChE, increases acetylcholine levels in the brain and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.commdpi.com While BChE's role is typically auxiliary to AChE, its levels increase in the advanced stages of Alzheimer's, making it an important secondary target. nih.govresearchgate.net

While various compounds incorporating a morpholine (B109124) moiety have been explored for cholinesterase inhibition, including morpholine-based chalcones and morpholine-bearing quinoline (B57606) derivatives, specific research detailing the inhibitory mechanisms of (2-Morpholinopyrimidin-4-YL)methanamine derivatives against AChE and BChE is not extensively covered in the available literature. mdpi.comnih.govnih.gov The general mechanism for inhibitors involves binding to the active site of the cholinesterase enzymes, thereby preventing the breakdown of acetylcholine. mdpi.comnih.gov

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival. nih.gov Its abnormal activation is a common feature in many cancers, making PI3Kα a prime target for anticancer drug development. mdpi.commdpi.com Derivatives based on the morpholinopyrimidine scaffold have been identified as potent inhibitors of PI3Kα.

The inhibitory mechanism relies on the interaction of these compounds with the ATP-binding pocket of the kinase. Structure-activity relationship (SAR) studies have consistently shown that the morpholine group is a critical pharmacophore for this activity. frontiersin.orgnih.gov Molecular docking studies reveal that the morpholine group can form a key hydrogen bond with the side chain of residue Val851 in the hinge region of the PI3Kα active site. nih.gov This interaction, along with other bonds formed by the pyrimidine (B1678525) core with residues like Asp933 and Lys802, anchors the inhibitor in the active site and blocks ATP from binding, thus inhibiting kinase activity. nih.gov

Numerous derivatives have been synthesized and evaluated, demonstrating a wide range of potencies. For instance, compound 17p , a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, showed potent PI3Kα inhibitory activity with an IC50 of 31.8 nM. frontiersin.orgnih.gov Another derivative, 17f , from a series of 4-morpholine-quinazolines, displayed even higher potency with a PI3Kα IC50 of 4.2 nM. nih.gov These findings underscore the effectiveness of the morpholinopyrimidine scaffold in designing potent PI3Kα inhibitors.

| Compound Series | Specific Derivative | PI3Kα IC50 | Reference |

|---|---|---|---|

| 2,4-dimorpholinopyrimidine-5-carbonitrile | 17p | 31.8 ± 4.1 nM | frontiersin.orgnih.gov |

| 4-morpholine-quinazoline | 17f | 4.2 nM | nih.gov |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | 8d | Moderate Activity | mdpi.com |

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. researchgate.net Mutations in the FLT3 gene, particularly internal tandem duplication (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. researchgate.netnih.gov This makes FLT3 a significant therapeutic target for AML. researchgate.netnih.gov

FLT3 inhibitors function by binding to the kinase domain of the FLT3 receptor, which prevents its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK/Erk that drive leukemic cell proliferation and survival. nih.gov While various small-molecule inhibitors targeting FLT3 have been developed, including those with imidazo[1,2-b]pyridazine (B131497) and indole-based scaffolds, specific studies on the mechanism of (2-Morpholinopyrimidin-4-YL)methanamine derivatives as FLT3 inhibitors are not prominently featured in current research literature. nih.govfigshare.com

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. nih.gov The parasite relies on the biosynthesis of its own sterols, which are essential for its membrane integrity and survival. nih.gov Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a key catalyst in this pathway, responsible for the oxidative removal of the 14α-methyl group from sterol precursors. nih.gov Inhibition of T. cruzi CYP51 (TcCYP51) leads to the depletion of essential endogenous sterols and the accumulation of toxic methylated precursors, ultimately causing parasite cell death. nih.govnih.gov

This mechanism has made TcCYP51 a validated target for anti-Chagasic drugs, with many inhibitors, such as the azole antifungals, functioning by having a nitrogen atom in their heterocyclic ring coordinate to the heme iron atom in the enzyme's active site. plos.orgplos.org While much of the research has focused on azole and pyridine-based compounds, a rational drug design effort targeting TcCYP51 has identified other potent scaffolds. cornell.eduresearchgate.net Notably, a series of 4-aminopyridyl-based inhibitors included a morpholinoaryl derivative, 27q , which demonstrated excellent potency against T. cruzi with an EC50 value in the low nanomolar range. nih.gov This suggests that scaffolds containing a morpholine group can be effectively targeted against this parasitic enzyme.

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| 27q (morpholinoaryl derivative) | T. cruzi | 0.057 µM | nih.gov |

Another key strategy in developing drugs against Chagas disease involves the enzymatic activation of prodrugs by parasite-specific enzymes. Trypanosoma cruzi possesses a type I nitroreductase (TcNTR) that is absent in the mammalian host. nih.gov This enzyme plays a crucial role in the mechanism of action of nitroheterocyclic drugs like benznidazole. nih.gov

The TcNTR enzyme contains a flavin mononucleotide (FMN) coenzyme. Its mechanism involves the oxidation of NADH to reduce FMN to FMNH₂. This activated dihydroflavin mononucleotide then reduces the nitro group on the prodrug through a two-electron transfer. nih.gov This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) derivatives, which induce oxidative stress and damage parasite macromolecules, leading to cell death. nih.govnih.gov Research has shown that certain nitrotriazole derivatives are metabolized by TcNTR at significantly higher rates than benznidazole, indicating a potential for developing more efficient prodrugs. nih.govnih.gov While this mechanism is well-established for nitro-containing heterocycles, there is currently no direct evidence in the literature linking derivatives of the (2-Morpholinopyrimidin-4-YL)methanamine scaffold to modulation of the TcNTR enzyme.

Receptor Binding and Modulation (e.g., CXCR4 Antagonism)

Derivatives of (2-Morpholinopyrimidin-4-YL)methanamine have been investigated for their potential to modulate the function of key cellular receptors, particularly chemokine receptors. One of the most significant of these is the C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor that plays a crucial role in cellular processes including trafficking of immune cells, hematopoiesis, and embryonic development. nih.gov CXCR4 also functions as an essential coreceptor, along with CD4, for the entry of T-tropic (X4) strains of HIV-1 into host T-cells. nih.govnih.gov

The mechanism of CXCR4 antagonism by small molecules, including those with structural similarities to pyrimidine derivatives, involves binding to the receptor and competitively inhibiting the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α). nih.gov This binding event can prevent the conformational changes in the HIV-1 envelope glycoprotein (B1211001) gp120 that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry. nih.gov

Structure-activity relationship (SAR) studies on various classes of CXCR4 antagonists, such as cyclic pentapeptides and other small molecules, have been performed to optimize their binding affinity and inhibitory potency. nih.govrsc.org For instance, research on piperidinylethanamine derivatives, which share some structural features with aminopyrimidines, identified compounds that could inhibit SDF-1α-induced calcium influx in CXCR4-expressing cells, confirming their antagonistic activity. nih.gov These studies suggest that specific chemical moieties can form hydrogen bonds with key amino acid residues within the orthosteric binding site of CXCR4, effectively blocking its function. nih.gov The development of potent CXCR4 antagonists is a key strategy for anti-HIV therapies. nih.govrsc.org

Cellular Pathway Perturbations

TACC3-Mediated Oncogenic Pathways

Transforming acidic coiled-coil protein 3 (TACC3) has emerged as a significant target in oncology due to its overexpression in various aggressive cancers and its critical role in regulating key oncogenic processes. researchgate.net TACC3 is essential for the stabilization of the mitotic spindle and proper chromosome segregation during cell division. aacrjournals.orgnih.gov Pharmacological inhibition of TACC3 function represents a promising therapeutic strategy.

Certain isoxazole-pyrimidine derivatives have been identified as potent small-molecule inhibitors of TACC3. researchgate.netnih.gov These compounds disrupt the function of TACC3, leading to significant perturbations in cellular pathways that control cell proliferation and survival. aacrjournals.org For example, the TACC3 inhibitor BO-264 and its analogs have been shown to induce mitotic arrest, leading to programmed cell death (apoptosis) and DNA damage in cancer cells. aacrjournals.orgnih.gov The molecular mechanism involves the disruption of the TACC3/clathrin/ch-TOG protein complex, which is vital for mitotic spindle assembly. nih.gov

Inhibition of TACC3 by these pyrimidine derivatives triggers a cascade of cellular events. aacrjournals.orgnih.gov This includes the activation of the spindle assembly checkpoint, an increase in markers of mitotic arrest such as phosphorylated Histone H3, and subsequent activation of apoptotic markers like cleaved PARP. aacrjournals.orgnih.gov Furthermore, TACC3 inhibition has been shown to reduce the expression of critical mitotic kinases like Aurora A and Polo-like kinase 1 (PLK1), further disrupting cell cycle progression. nih.gov The targeted inhibition of TACC3 by these compounds effectively suppresses cell growth, motility, and tumorigenesis in preclinical cancer models. researchgate.netaacrjournals.org

Table 1: Effects of TACC3 Inhibition by Isoxazole-Pyrimidine Derivatives

| Compound Class | Specific Example | Primary Target | Cellular Outcome | Key Pathway Markers |

|---|---|---|---|---|

| Isoxazole-Pyrimidine Derivatives | BO-264 | TACC3 | Mitotic Arrest, Apoptosis, DNA Damage | ↑ p-Histone H3 (Ser10), ↑ Cleaved PARP, ↑ p-H2AX (Ser139) |

| Isoxazole-Pyrimidine Derivatives | KHS101 | TACC3 | Suppression of cell growth, motility, and stemness | ↓ Aurora A Kinase, ↓ Polo-like kinase 1 (PLK1) |

| Isoxazole-Pyrimidine Derivatives | Compound 13b (BO-264 analog) | TACC3 | Improved metabolic stability while maintaining potency | ↑ p-Histone H3 (Ser10), ↑ Cleaved PARP, ↑ p-H2AX (Ser139) |

Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central pathological event in Alzheimer's disease. nih.govfrontiersin.org This process involves the self-assembly of Aβ monomers into toxic oligomers and insoluble fibrils, which form the characteristic amyloid plaques found in the brains of patients. frontiersin.org Preventing this aggregation cascade is a major therapeutic goal. nih.gov

Compounds with an aminopyrimidine core have shown potential as inhibitors of Aβ aggregation. nih.gov The mechanism of inhibition can involve multiple strategies. Some inhibitors work by binding to the Aβ monomer, stabilizing its native conformation and preventing it from participating in the aggregation process. mdpi.com Others can interact with early-stage oligomers, redirecting them to form non-toxic, "off-pathway" aggregates. frontiersin.orgmdpi.com

A crucial aspect of Aβ pathology involves its interaction with other proteins, such as fibrinogen. nih.gov The binding of Aβ oligomers to fibrinogen can lead to the formation of abnormal, plasmin-resistant blood clots, contributing to vascular dysfunction seen in Alzheimer's disease. nih.gov Certain aminopyrimidine-based inhibitors have been specifically designed to block this Aβ-fibrinogen interaction, thereby mitigating both amyloid aggregation and its associated vascular pathology. nih.gov Structure-based design approaches, targeting key hydrophobic regions of the Aβ peptide like the central hydrophobic core, are often employed to develop more potent peptide and small-molecule inhibitors. frontiersin.orgnih.govnih.gov

Molecular Basis of Antimicrobial Activity

Pyrimidine and its derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.govthepharmajournal.comnih.gov The molecular mechanisms underlying their antimicrobial effects are diverse, often involving the inhibition of essential cellular processes in microorganisms. nih.gov

One of the key mechanisms of action for certain thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ. thepharmajournal.comrsc.org FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, a structure that constricts to divide the bacterial cell. rsc.org By inhibiting the polymerization of FtsZ and its GTPase activity, these pyrimidine compounds effectively block bacterial cytokinesis, leading to cell filamentation and ultimately, cell death. thepharmajournal.comrsc.org This mechanism is particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). thepharmajournal.comrsc.org

Other antimicrobial mechanisms associated with pyrimidine derivatives include:

Membrane Damage: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like potassium ions. nih.gov

Induction of Oxidative Stress: Certain compounds can trigger an overproduction of reactive oxygen species (ROS) within the bacterial cell, causing oxidative damage to DNA, proteins, and lipids, which results in cell death. nih.gov

Enzyme Inhibition: Pyrimidine analogs can act as inhibitors for other crucial enzymes involved in microbial metabolism or biosynthesis, such as glutathione (B108866) reductase, which is vital for antioxidant defense. juniperpublishers.com

The versatility of the pyrimidine scaffold allows for structural modifications that can enhance potency and broaden the spectrum of activity, making these derivatives a continuing focus of antimicrobial drug discovery. nih.govresearchgate.net

Table 2: Antimicrobial Mechanisms of Pyrimidine Derivatives

| Mechanism | Molecular Target/Process | Effect | Target Pathogens (Examples) | Reference |

|---|---|---|---|---|

| Inhibition of Cell Division | FtsZ Polymerization / GTPase activity | Bactericidal | MRSA, VRE | thepharmajournal.comrsc.org |

| Membrane Disruption | Bacterial Cell Membrane | Bactericidal | Gram-positive bacteria (e.g., MRSA) | nih.gov |

| Oxidative Stress | ROS Production | Bactericidal | Gram-positive bacteria | nih.gov |

| Enzyme Inhibition | Glutathione Reductase | Inhibition of antioxidant defense | General | juniperpublishers.com |

Biological Activities and in Vitro Efficacy of 2 Morpholinopyrimidin 4 Yl Methanamine Derivatives

Anticancer Activities

The morpholinopyrimidine backbone has proven to be a valuable framework for the development of targeted anticancer agents. These derivatives have been investigated for their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), Phosphoinositide 3-kinase alpha (PI3Kα), and FMS-like tyrosine kinase 3 (FLT3).

TACC3-Targeted Anticancer Activity in Cell Lines (e.g., JIMT-1)

A notable derivative, BO-264, has been identified as a highly potent and orally active inhibitor of TACC3. nih.govnih.gov TACC3 is frequently overexpressed in various cancers, including aggressive breast cancer subtypes, and plays a critical role in microtubule stability and centrosome integrity. nih.gov

BO-264's mechanism of action involves the disruption of mitotic processes. researchgate.net In the high TACC3-expressing JIMT-1 breast cancer cell line, treatment with BO-264 leads to a significant reduction in the localization of TACC3 to the centrosomes. researchgate.net This disruption of TACC3 function induces a spindle assembly checkpoint-dependent mitotic arrest, ultimately leading to DNA damage and apoptosis. nih.govresearchgate.net Studies have shown that treatment with BO-264 can cause a prominent increase in the fraction of apoptotic cells in the JIMT-1 cell line. nih.gov

The antiproliferative activity of BO-264 has been demonstrated across a panel of breast cancer cell lines, with notable efficacy in the JIMT-1 line. nih.govresearchgate.net Furthermore, BO-264 has shown broad-spectrum antitumor activity against a majority of the NCI-60 human cancer cell line panel, with GI50 values often falling below 1 μM. nih.govnih.gov Importantly, while demonstrating potent cytotoxicity against cancer cells, BO-264 has been observed to spare normal breast cells. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of BO-264 in Breast Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| JIMT-1 | 190 |

| HCC1954 | 160 |

| MDA-MB-231 | 120 |

| MDA-MB-436 | 130 |

| CAL51 | 360 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

PI3Kα Inhibition and Antiproliferative Effects on Various Cancer Cell Lines

The morpholinopyrimidine scaffold is also a key feature in a number of potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in human cancers. nih.gov Derivatives incorporating this scaffold have been developed as dual PI3K/mTOR inhibitors, targeting two critical nodes in this signaling cascade. nih.gov

One area of investigation has been the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. nih.gov Structure-activity relationship (SAR) studies have revealed that the morpholine (B109124) group is a crucial pharmacophore for PI3K inhibitory activity. nih.gov Certain derivatives from this class have demonstrated strong inhibitory activity against PI3Kα, with some compounds showing comparable or superior potency to the well-known PI3K inhibitor, BKM-120. nih.gov

The antiproliferative effects of these PI3K-inhibiting morpholinopyrimidine derivatives have been evaluated across a range of cancer cell lines. For instance, some 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have exhibited potent antiproliferative activity against ovarian (A2780), glioblastoma (U87MG), breast (MCF7), and prostate (DU145) cancer cell lines. nih.gov Similarly, novel morpholinopyrimidine-5-carbonitrile derivatives have shown significant antitumor activity, particularly against leukemia cell lines. nih.gov

Table 2: PI3Kα Inhibitory and Antiproliferative Activities of Representative Morpholinopyrimidine Derivatives

| Compound | PI3Kα IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |

|---|---|---|---|

| Derivative 17p | 31.8 ± 4.1 | A2780 (Ovarian) | Data not specified |

| U87MG (Glioblastoma) | Data not specified | ||

| MCF7 (Breast) | Data not specified | ||

| DU145 (Prostate) | Data not specified | ||

| Derivative 12b | 170 ± 10 | SR (Leukemia) | 0.10 ± 0.01 |

| Derivative 12d | 1270 ± 70 | SR (Leukemia) | 0.09 ± 0.01 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

FLT3 Inhibition in Acute Myeloid Leukemia Models

FMS-like tyrosine kinase 3 (FLT3) is a clinically validated target in acute myeloid leukemia (AML), with mutations in this receptor tyrosine kinase being associated with a poor prognosis. nih.govnih.gov Pyrimidine-based derivatives have been explored as inhibitors of FLT3 for the treatment of FLT3-driven AML. nih.gov

Rational drug design has led to the development of 4,6-diamino pyrimidine-based compounds that act as Type-II FLT3 inhibitors. nih.gov These inhibitors have demonstrated potent activity against the FLT3 kinase, with some derivatives exhibiting high selectivity over the closely related kinase c-KIT, the inhibition of which is thought to contribute to myelosuppression. nih.gov

The in vitro efficacy of these pyrimidine (B1678525) derivatives has been confirmed in various FLT3-driven AML cell lines. nih.gov For example, certain 3-amide-pyrimidine-based derivatives have shown potent inhibitory activity against both FLT3-ITD (internal tandem duplication) and FLT3-D835Y mutant forms of the kinase. researchgate.net Mechanistic studies have revealed that these compounds can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in AML cells. researchgate.net

Table 3: In Vitro Activity of Pyrimidine Derivatives in FLT3-Driven AML Models

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity |

|---|---|---|---|---|

| Compound 13a | FLT3 | 13.9 ± 6.5 | MV4-11, MOLM-13/14 | Potent inhibition |

| MY-10 | FLT3-ITD | 6.5 | MV4-11 | Potent and selective inhibition |

| FLT3-D835Y | 10.3 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antiparasitic Activities

In addition to their anticancer properties, derivatives of the morpholinopyrimidine scaffold have been investigated for their potential to treat neglected tropical diseases caused by trypanosomatid parasites.

Anti-Trypanosoma cruzi Activity (in vitro)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. The search for new, effective, and safe treatments is ongoing. Research into heterocyclic compounds has identified imidazopyrimidine derivatives as possessing promising activity against T. cruzi. nih.govresearchgate.net

Structure-activity relationship studies on a series of imidazopyridine/pyrimidine-based compounds have demonstrated that modifications to the core structure can significantly impact anti-trypanosomal activity. nih.govresearchgate.net A number of these compounds have been identified as active against T. cruzi in in vitro assays, with antitrypanosomal activities in the micromolar range. nih.govresearchgate.net The in vitro evaluation of these compounds is typically carried out against the intracellular amastigote form of the parasite, which is the clinically relevant stage in the mammalian host.

Table 4: In Vitro Anti-Trypanosoma cruzi Activity of Imidazopyrimidine Derivatives

| Compound | T. cruzi EC50 (µM) |

|---|---|

| Imidazo[1,2-c]pyrimidine Derivative D | <10 |

| Multiple other derivatives | <10 |

EC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Anti-Trypanosoma brucei Activity (in vitro)

Human African trypanosomiasis, or sleeping sickness, is caused by the parasite Trypanosoma brucei. As with Chagas disease, there is a pressing need for new therapeutic agents. The same class of imidazopyrimidine derivatives that showed activity against T. cruzi has also been evaluated for efficacy against T. brucei. nih.govresearchgate.net

A significant number of compounds from this series have demonstrated activity against T. brucei brucei in in vitro assays, with EC50 values below 10 μM. nih.govresearchgate.net SAR studies have highlighted that specific structural modifications can dramatically enhance anti-T. brucei activity. For instance, the introduction of a basic nitrogen atom at a specific position in the imidazopyrimidine core led to a 1000-fold increase in potency against T. brucei. nih.gov

Table 5: In Vitro Anti-Trypanosoma brucei Activity of Imidazopyrimidine Derivatives

| Compound | T. brucei EC50 (µM) |

|---|---|

| Imidazo[1,2-c]pyrimidine Derivative D | <10 |

| Multiple other derivatives | <10 |

EC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Neurodegenerative Disease-Related Activities

The exploration of (2-Morpholinopyrimidin-4-YL)methanamine derivatives has yielded promising results in models of neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms investigated are the inhibition of key enzymes involved in the disease pathology and the prevention of protein aggregation.

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Certain derivatives of 2-aminopyridine (B139424) have been identified as moderately active inhibitors of both AChE and BChE. nih.gov The inhibitory potential of these compounds is influenced by structural modifications, such as increasing molecular volume and substituting the amide oxygen with sulfur. nih.gov

Quantitative structure-activity relationship (QSAR) studies have shown that the binding affinity of these derivatives to cholinesterases can be enhanced through specific chemical alterations. nih.gov For instance, the introduction of a methylene (B1212753) group between the amide carbonyl and an aromatic ring has been shown to improve inhibitory activity. nih.gov While the affinity of these derivatives is generally weaker than that of established inhibitors like tacrine, the dual action of anti-inflammatory and cholinesterase-inhibiting properties within a single molecule presents a potential therapeutic advantage for Alzheimer's disease. nih.gov

| Derivative Type | Target Enzyme(s) | Observed Activity | Key Structural Features for Activity |

| Aryl(alkyl)carboxamides of 2-amino-4,6-dimethylpyridine | AChE, BChE | Moderate inhibition | Increased molecular volume, insertion of a methylene group |

| Thiocarbamides of 2-amino-4,6-dimethylpyridine | AChE, BChE | Moderate inhibition | Replacement of amide oxygen with sulfur |

| Amidrazones of 2-amino-4,6-dimethylpyridine | AChE, BChE | Moderate inhibition | Decreased energy of the lowest unoccupied molecular orbital |

The aggregation of amyloid-β (Aβ) peptides into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation process is a major therapeutic goal. nih.gov Small molecules that can interfere with Aβ self-assembly are of significant interest. semanticscholar.org

Studies have shown that certain small molecules can inhibit Aβ aggregation by binding to specific regions of the Aβ peptide, such as the KLVFF (16-20) sequence, which is critical for the formation of β-sheets. semanticscholar.org Various compounds, including some flavonoids and polyphenols, have demonstrated the ability to inhibit the formation of Aβ fibrils and, in some cases, disaggregate pre-formed fibrils. mdpi.com The mechanism of inhibition often involves stabilizing the monomeric form of Aβ or redirecting the aggregation pathway toward non-toxic, amorphous aggregates. mdpi.com

| Inhibitor Class | Mechanism of Action | Effect on Aβ |

| Small Molecules | Bind to Aβ monomers, preventing self-assembly | Inhibition of fibril formation |

| Peptides & Peptidomimetics | Interfere with β-sheet formation | Disruption of aggregation process |

| Nanoparticles | Sequester Aβ monomers and oligomers | Reduction of toxic aggregate species |

Antimicrobial Activities

Derivatives containing the morpholine moiety have been investigated for their antimicrobial properties and have shown activity against a variety of pathogens, including mycobacteria and common bacterial strains.

The morpholine ring is a component of several compounds with known antibacterial and antimycobacterial activity. researchgate.netresearchgate.net Research into derivatives of 2,4-diamino-5-deazapteridine, which share structural similarities with the broader class of antifolates, has demonstrated activity against Mycobacterium avium complex (MAC). nih.govnih.gov Many of these derivatives exhibit low minimum inhibitory concentrations (MICs), indicating potent activity. nih.gov

The mechanism of action for some of these compounds is believed to be the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. nih.gov Importantly, some derivatives show selective inhibition of mycobacterial DHFR over human DHFR, which is a desirable characteristic for minimizing host toxicity. nih.gov

Staphylococcus aureus is a significant human pathogen, and the rise of antibiotic resistance necessitates the discovery of new antibacterial agents. nih.govmdpi.com Morpholine-modified ruthenium-based compounds have demonstrated robust bactericidal activity against S. aureus, with some exhibiting MIC values lower than those of common clinical antibiotics. nih.gov These compounds can also be effective against bacterial biofilms, which are notoriously difficult to eradicate. nih.gov

In addition to direct killing, some morpholine derivatives can inhibit the secretion of toxins by S. aureus, such as α-toxin, which plays a role in tissue damage and immune evasion. nih.gov Another strategy involves inhibiting biofilm formation by preventing bacterial cell aggregation, a key step in the development of mature biofilms. nih.gov

| Compound Class | Target Organism | Mechanism of Action | Observed Effect |

| 2,4-diamino-5-deazapteridine derivatives | Mycobacterium avium complex | Dihydrofolate reductase inhibition | Inhibition of bacterial growth |

| Morpholine-modified Ru-based agents | Staphylococcus aureus | Multiple mechanisms | Bactericidal activity, biofilm removal, inhibition of toxin secretion |

| Small-molecule ZY-214-4 | Staphylococcus aureus | Inhibition of biofilm formation | Prevention of cell aggregation |

In Vitro Biological Assay Methodologies

A variety of in vitro assays are employed to evaluate the biological activities of (2-Morpholinopyrimidin-4-YL)methanamine derivatives.

For assessing cholinesterase inhibition , a common method is the spectrophotometric Ellman's method, which measures the activity of AChE or BChE by detecting the product of substrate hydrolysis. researchgate.netacs.orgnih.gov This assay can be adapted for a 96-well plate format for high-throughput screening. researchgate.net

The inhibition of Aβ aggregation is frequently monitored using the Thioflavin T (ThT) fluorescence assay. nih.govfrontiersin.orgportlandpress.com ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils, allowing for the real-time tracking of fibril formation. frontiersin.org

To determine anti-mycobacterial activity , broth microdilution methods are commonly used to establish the minimum inhibitory concentration (MIC) of a compound. nih.govnih.gov Colorimetric assays, such as those using Alamar Blue or resazurin, provide a visual readout of bacterial viability. nih.govasm.org For more detailed studies, colony-forming unit (CFU) enumeration on agar (B569324) plates is the gold standard for assessing bactericidal activity. nih.gov

Antibacterial activity is often initially screened using agar diffusion-based methods like the disk diffusion or well diffusion assays, where the size of the zone of inhibition around the compound indicates its potency. nih.govnih.gov Broth dilution methods are then used to quantify the MIC. nih.govmdpi.com

Enzyme Inhibition Assays (e.g., IC50 and pIC50 Determinations)

A key area of investigation for (2-Morpholinopyrimidin-4-YL)methanamine derivatives has been their ability to inhibit specific enzymes that play critical roles in disease pathways. A notable focus has been on the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently overactive in various forms of cancer.

Research into a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives has identified compounds with significant inhibitory activity against PI3Kα. One particular compound, designated 17p , demonstrated an IC50 value of 31.8 ± 4.1 nM, which is comparable to the well-known PI3K inhibitor, BKM-120 (IC50: 44.6 ± 3.6 nM).

In another study, optimization of 2-morpholino-pyrimidine derivatives led to the discovery of potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), another crucial protein in cell growth and proliferation. One such derivative displayed impressive inhibitory concentrations across multiple PI3K isoforms and mTOR.

Table 1: Enzyme Inhibition by (2-Morpholinopyrimidin-4-YL)methanamine Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2-Morpholino-pyrimidine derivative | PI3Kα | 20 |

| PI3Kβ | 376 | |

| PI3Kγ | 204 | |

| PI3Kδ | 46 | |

| mTOR | 189 | |

| Compound 17p | PI3Kα | 31.8 ± 4.1 |

| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 |

Beyond cancer-related enzymes, certain morpholinopyrimidine derivatives have shown potential as anti-inflammatory agents. A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were found to dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, key mediators of the inflammatory response.

Cell Proliferation and Viability Assays (e.g., SRB Assay)

To understand the potential of these compounds as anti-cancer agents, researchers have evaluated their effects on the growth and survival of cancer cells. While the Sulforhodamine B (SRB) assay is a common method for this purpose, the closely related MTT assay has also been employed in studies of this compound class. Both assays provide a measure of cell viability and are indicative of a compound's cytotoxic or cytostatic effects.

A study investigating a series of novel pyrimidine-morpholine hybrids revealed significant anti-proliferative activity against human colorectal carcinoma (SW480) and breast carcinoma (MCF-7) cell lines. The half-maximal inhibitory concentrations (IC50) were determined, highlighting the cytotoxic potential of these compounds.

Table 2: Anti-proliferative Activity of Pyrimidine-Morpholine Hybrids (MTT Assay)

| Compound | SW480 IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|

| 2a | 85.12 ± 3.25 | 117.04 ± 4.11 |

| 2b | 45.23 ± 2.87 | 65.19 ± 3.14 |

| 2c | 15.80 ± 1.54 | 38.40 ± 2.05 |

| 2d | 98.14 ± 3.80 | 125.23 ± 4.52 |

| 2e | 18.21 ± 1.83 | 42.13 ± 2.43 |

| 2f | 33.70 ± 2.10 | 55.80 ± 2.89 |

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 2h | 25.43 ± 1.98 | 48.21 ± 2.67 |

| 5-Fluorouracil (Control) | 4.90 ± 0.83 | Not Reported |

| Cisplatin (Control) | 16.10 ± 1.10 | Not Reported |

The results indicated that specific chemical modifications to the pyrimidine-morpholine core could substantially improve its anti-proliferative effects, with compound 2g showing particular potency. nih.gov

Whole-Cell Screening Methods

While extensive whole-cell screening campaigns focused specifically on libraries of (2-Morpholinopyrimidin-4-YL)methanamine derivatives are not widely documented in the available scientific literature, this screening paradigm is commonly applied to broader chemical libraries that include pyrimidine and morpholine motifs. For example, a cell-based phenotypic screening of a library containing 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives was successful in identifying a lead compound with potent activity against a human colon cancer cell line. nih.gov This demonstrates the utility of whole-cell screening in identifying promising compounds within the broader class of pyrimidine-containing heterocycles. Such approaches, often utilizing high-content imaging and analysis, are valuable for exploring the full therapeutic potential of chemical classes like the (2-Morpholinopyrimidin-4-YL)methanamine derivatives.

Spectroscopic Characterization Techniques Applied to 2 Morpholinopyrimidin 4 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Morpholinopyrimidin-4-YL)methanamine, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of the title compound, distinct signals would be expected for each unique proton environment. The protons on the pyrimidine (B1678525) ring would appear as characteristic doublets or singlets in the aromatic region. The methylene (B1212753) protons of the methanamine group would likely appear as a singlet, while the protons on the morpholine (B109124) ring would exhibit multiplets due to their chemical and magnetic environments. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). For instance, the carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the morpholine and methanamine groups.

A hypothetical ¹H NMR data table for (2-Morpholinopyrimidin-4-YL)methanamine is presented below to illustrate the expected signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 (pyrimidine) |

| ~6.5 | d | 1H | H-5 (pyrimidine) |

| ~3.8 | s | 2H | CH₂ (methanamine) |

| ~3.7 | t | 4H | O-(CH₂)₂ (morpholine) |

| ~3.6 | t | 4H | N-(CH₂)₂ (morpholine) |

| ~1.9 | s (broad) | 2H | NH₂ (methanamine) |

Note: This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For (2-Morpholinopyrimidin-4-YL)methanamine, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern observed in the mass spectrum would arise from the cleavage of specific bonds within the molecule, such as the loss of the methanamine group or fragmentation of the morpholine ring, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-Morpholinopyrimidin-4-YL)methanamine would exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1500-1650 cm⁻¹ region, while the C-O-C stretching of the morpholine ring would be visible around 1100 cm⁻¹.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study the thermal properties of a compound, such as its melting point, glass transition temperature, and thermal stability. For a crystalline solid like (2-Morpholinopyrimidin-4-YL)methanamine, a DSC thermogram would show a sharp endothermic peak at its melting point, which is a key indicator of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of pharmaceutical compounds. To determine the purity of (2-Morpholinopyrimidin-4-YL)methanamine, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The chromatogram would ideally show a single major peak corresponding to the target compound. The presence of any additional peaks would indicate impurities, and the area of these peaks relative to the main peak would be used to quantify the purity of the sample.

A representative HPLC data table for a purity analysis is shown below.

| Retention Time (min) | Peak Area | % Area | Identity |

| 5.2 | 995000 | 99.5 | (2-Morpholinopyrimidin-4-YL)methanamine |

| 3.8 | 3000 | 0.3 | Impurity A |

| 6.1 | 2000 | 0.2 | Impurity B |

Note: This table is a representative example of HPLC data for purity assessment.

Future Research Directions and Therapeutic Potential of the 2 Morpholinopyrimidin 4 Yl Methanamine Scaffold

Exploration of Novel Biological Targets and Disease Areas

The inherent versatility of the pyrimidine (B1678525) core allows it to interact with a multitude of biological targets, making the (2-Morpholinopyrimidin-4-YL)methanamine scaffold a promising platform for drug discovery across various diseases. acs.org Research has primarily focused on its potential in oncology and inflammatory diseases, with significant findings pointing toward specific molecular targets.

Kinase Inhibition in Oncology: The pyrimidine structure is a well-established "privileged scaffold" for the development of kinase inhibitors, as it can mimic the adenine (B156593) ring of ATP to bind within the enzyme's active site. acs.orgrsc.org Derivatives of the morpholinopyrimidine scaffold have been investigated as potent inhibitors of key kinases involved in cancer progression. A notable target is the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently hyperactivated in cancer.

In one study, novel morpholinopyrimidine derivatives were designed and synthesized as PI3K inhibitors. Several compounds demonstrated significant cytotoxic activity against leukemia cell lines. nih.gov The most active compounds showed potent inhibition, suggesting their potential as leads for antileukemic agents. nih.gov

Table 1: Cytotoxic Activity of Lead Morpholinopyrimidine Derivatives Against Leukemia SR Cell Line

| Compound | IC₅₀ (μM) |

|---|---|

| 6e | 0.76 |

| 6l | 4.37 |

| 6g | 13.59 |

Data sourced from a study on novel antiproliferative agents bearing the morpholinopyrimidine scaffold. nih.gov

Beyond PI3K, the broader class of pyrimidine-based compounds has been successful in targeting other kinases such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Ataxia Telangiectasia and Rad3-related protein (ATR), indicating a wide field of potential targets for the (2-Morpholinopyrimidin-4-YL)methanamine scaffold. nih.gov

Modulation of Inflammatory Pathways: Chronic inflammation is implicated in numerous diseases, including arthritis, heart disease, and cancer. scispace.comresearchgate.net The morpholinopyrimidine scaffold has emerged as a promising candidate for developing novel anti-inflammatory agents. Research has shown that certain derivatives can effectively target key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgrsc.org

A study focused on a series of newly synthesized morpholinopyrimidine derivatives found that two compounds, V4 and V8, were particularly effective at inhibiting nitric oxide (NO) production in LPS-stimulated macrophage cells at non-cytotoxic concentrations. scispace.com Further analysis revealed that these compounds significantly reduced the expression of both iNOS and COX-2 proteins, key mediators of the inflammatory response. rsc.org

Table 2: Effect of Morpholinopyrimidine Derivatives on Inflammatory Mediators

| Compound | Activity | Target Pathway |

|---|---|---|

| V4 | Potent inhibitor of NO production | Downregulates iNOS and COX-2 mRNA and protein expression |

| V8 | Potent inhibitor of NO production | Downregulates iNOS and COX-2 mRNA and protein expression |

Findings from an in vitro study on RAW 264.7 macrophage cells. scispace.comrsc.orgrsc.org

Development of Advanced Synthetic Methodologies for Scaffold Diversity

Expanding the chemical space around the (2-Morpholinopyrimidin-4-YL)methanamine core is crucial for discovering new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Advanced synthetic methodologies are key to generating a diverse library of analogs for structure-activity relationship (SAR) studies.

A common synthetic strategy begins with a readily available precursor like 4,6-dichloropyrimidine (B16783). nih.gov A typical multi-step synthesis involves:

Nucleophilic Substitution: A regioselective reaction between 4,6-dichloropyrimidine and morpholine (B109124) to yield 4-(6-chloropyrimidin-4-yl)morpholine. nih.govnih.gov

Second Substitution: The remaining chlorine atom is then displaced by another nucleophile, such as piperazine (B1678402), to introduce a new functional handle. nih.gov

Further Functionalization: Multicomponent reactions, such as the Petasis reaction, can be employed to introduce significant structural diversity. This allows for the coupling of the piperazine-containing intermediate with various boronic acids and aldehydes to generate a library of final compounds. nih.gov